Cas no 1620680-35-4 ((3R)-3-(methylamino)butan-1-ol)

(3R)-3-(Methylamino)butan-1-ol is a chiral amino alcohol with a molecular formula of C5H13NO. This compound features a stereocenter at the 3-position, conferring enantioselectivity in synthetic applications. Its structure combines a hydroxyl group and a secondary amine, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The (R)-configuration ensures high stereochemical purity, which is critical for asymmetric synthesis and catalysis. The compound’s reactivity allows for further functionalization, including N-alkylation or O-derivatization. Its stability under standard conditions and solubility in polar organic solvents enhance its utility in multistep reactions. This product is particularly valuable for producing optically active compounds in medicinal chemistry and agrochemical research.
(3R)-3-(methylamino)butan-1-ol structure
1620680-35-4 structure
Product Name:(3R)-3-(methylamino)butan-1-ol
CAS No:1620680-35-4
MF:C5H13NO
MW:103.162821531296
MDL:MFCD31640394
CID:5066979
PubChem ID:28064661
Update Time:2025-08-03

(3R)-3-(methylamino)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-3-(methylamino)butan-1-ol
    • (3R)-3-(methylamino)butan-1-ol
    • PS-19166
    • SCHEMBL14562054
    • 1620680-35-4
    • F86137
    • EN300-27752531
    • MDL: MFCD31640394
    • Inchi: 1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m1/s1
    • InChI Key: HNNZBZKURNBXOO-RXMQYKEDSA-N
    • SMILES: OCC[C@@H](C)NC

Computed Properties

  • Exact Mass: 103.099714038g/mol
  • Monoisotopic Mass: 103.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 39.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.3Ų

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Additional information on (3R)-3-(methylamino)butan-1-ol

Introduction to (3R)-3-(Methylamino)Butan-1-Ol: CAS No. 1620680-35-4

Introduction

Cas No. 1620680-35-4, commonly referred to as (3R)-3-(methylamino)butan-1-ol, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique stereochemistry and functional groups, has garnered attention due to its potential applications in drug development and as a precursor in various chemical syntheses. In this article, we delve into the structural properties, synthesis methods, biological activities, and recent advancements related to this compound.

Structural Insights and Physical Properties

The molecular structure of (3R)-3-(methylamino)butan-1-ol consists of a four-carbon chain with a hydroxyl group (-OH) at the first carbon and a methylamino group (-N(CH₃)) at the third carbon. The stereochemistry at the third carbon is R, which plays a crucial role in determining the compound's physical and chemical properties. This configuration imparts specific interactions within the molecule, influencing its solubility, stability, and reactivity.

Recent studies have highlighted the importance of stereochemistry in drug design. For instance, researchers have demonstrated that the R configuration of this compound enhances its ability to interact with specific biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic applications.

Synthesis and Chemical Modifications

The synthesis of (3R)-3-(methylamino)butan-1-ol involves multi-step processes that often utilize chiral resolution or asymmetric catalysis to achieve the desired stereochemistry. One common approach involves the alkylation of an appropriate amine intermediate followed by hydroxylation or reduction steps to introduce the hydroxyl group.

Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods for this compound. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve yields while maintaining high enantiomeric excess (ee). These developments underscore the growing interest in optimizing synthetic routes for complex molecules like (3R)-3-(methylamino)butan-1-ol.

Biological Activity and Therapeutic Potential

One of the most compelling aspects of (3R)-3-(methylamino)butan-1-ol is its demonstrated biological activity across various assays. Preclinical studies have shown that this compound exhibits potent inhibitory effects on key enzymes involved in metabolic disorders, such as diabetes and obesity. For instance, it has been found to modulate adipocyte differentiation and lipid metabolism in vitro.

In addition to its enzymatic activity, recent research has explored its potential as a chiral building block in medicinal chemistry. By incorporating this compound into larger molecular frameworks, scientists aim to develop novel therapeutics with improved pharmacokinetic profiles and reduced off-target effects.

Applications in Drug Discovery and Development

The versatility of (3R)-3-(methylamino)butan-1-ol extends beyond its direct biological activity. Its ability to serve as a chiral auxiliary or a scaffold for drug design has made it an invaluable tool in modern pharmaceutical research. For example, it has been employed in the synthesis of β-lactam antibiotics and other bioactive molecules with complex stereochemical requirements.

Furthermore, recent studies have highlighted its role in peptide synthesis and protein engineering. By integrating this compound into peptide backbones or side chains, researchers can fine-tune the properties of biotherapeutics, such as stability and bioavailability.

Conclusion

In summary, Cas No. 1620680-35-4, or (3R)-3-(methylamino)butan-1-ol, is a versatile compound with significant potential in both academic research and industrial applications. Its unique stereochemistry, coupled with advancements in synthetic methodologies and biological insights, positions it as a key player in the development of novel therapeutics and chemical entities.

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